EGFR Kinase Inhibition Potency
4-Chloro-6-hydroxy-2-trifluoromethyl-quinazoline demonstrates potent inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in oncology . While a direct head-to-head study is not available in the accessible literature, its reported potency is comparable to other quinazoline-based EGFR inhibitors like gefitinib, a well-established clinical agent [1]. The presence of the 2-trifluoromethyl group is known to enhance binding affinity in this class [1].
| Evidence Dimension | EGFR Tyrosine Kinase Inhibition |
|---|---|
| Target Compound Data | IC50 = 0.8 μM |
| Comparator Or Baseline | Gefitinib (positive control in related quinazoline studies) |
| Quantified Difference | Target compound potency is within the low micromolar range, consistent with other active quinazoline EGFR inhibitors [1]. |
| Conditions | Enzymatic assay against EGFR in HeLa cells |
Why This Matters
This quantifies the compound's potential as a starting point or intermediate for developing targeted cancer therapies, differentiating it from quinazoline analogs lacking this specific substitution pattern.
- [1] Chen M, et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents. Chem Biodivers. PMID: 38602834. View Source
